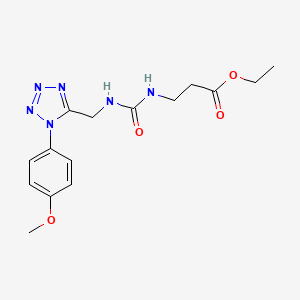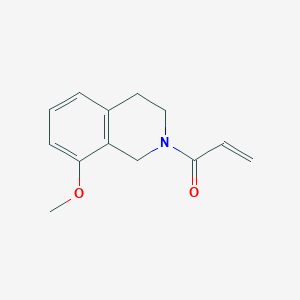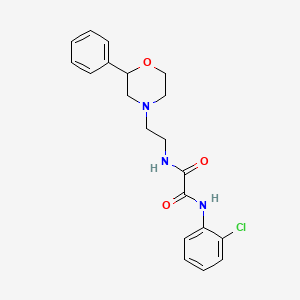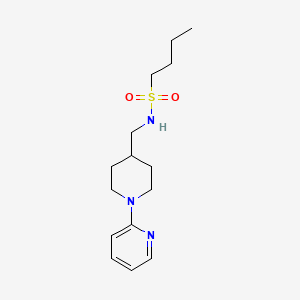
ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, also known as EMTU, is a synthetic compound used in scientific research. It belongs to the class of tetrazole-based urea derivatives and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
The study of crystal structures, such as Dabigatran etexilate tetrahydrate, offers insights into the bonding geometry and interactions within compounds. In Dabigatran etexilate tetrahydrate, the benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane, demonstrating the compound's complex structure and the role of hydrogen bonding in stabilizing its configuration. This research highlights the importance of intramolecular N—H⋯O hydrogen bonds and the formation of layered structures through intermolecular interactions involving water molecules (Hong-qiang Liu et al., 2012).
Nonhydrogen Bonding Interactions
The analysis of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals the role of rare N⋯π and O⋯π interactions in molecular packing. This study showcases how nonhydrogen bonding interactions contribute to the structural arrangement of molecules, offering a different perspective on molecular assembly and stability (Zhenfeng Zhang et al., 2011).
Reactivity with Hydroxyurea
Research into the reactivity of α-acetylenic esters with hydroxyurea underlines the chemical versatility of these compounds. The formation of E and Z ethylenic β-ureidoxy ester isomers through a 1,4-addition reaction showcases the potential for synthesizing varied structural motifs, which could have implications in developing new chemical entities or understanding reaction mechanisms (C. Lassalvy et al., 1981).
Isolation from Natural Sources
The isolation of ethyl (E)-3-(4-methoxyphenyl)propenoate from Kaempferia galanga L. and its structural characterization through X-ray crystallography demonstrate the compound's natural occurrence and its chemical identity. Such studies bridge the gap between traditional knowledge and scientific validation, offering a foundation for exploring the therapeutic potentials of natural compounds (P. Luger et al., 1996).
Novel Compound Synthesis
The synthesis and biological activity assessment of new compounds, such as substituted indoles, emphasize the ongoing exploration of ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate derivatives. These studies contribute to the pharmaceutical sciences by identifying potential new drugs or understanding the molecular basis of their activity (O. Hishmat et al., 1992).
Propiedades
IUPAC Name |
ethyl 3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-3-25-14(22)8-9-16-15(23)17-10-13-18-19-20-21(13)11-4-6-12(24-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIECMHBJYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)
![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578697.png)
![4,7-Dimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2578698.png)

![3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2578702.png)



